An In-depth Technical Guide on the Synthesis and Characterization of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
An In-depth Technical Guide on the Synthesis and Characterization of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine, a key heterocyclic building block with potential applications in the pharmaceutical and agrochemical industries. This document outlines a plausible synthetic route, details expected characterization data, and discusses the potential utility of this compound in the development of novel bioactive molecules.
Compound Identification and Properties
3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is a substituted pyridine derivative. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | [1] |
| CAS Number | 89570-82-1 | [1] |
| Molecular Formula | C₆H₅ClF₃N₃ | [1] |
| Molecular Weight | 211.58 g/mol | [2] |
| Appearance | Off-white to pale brown crystalline solid | [3] |
| Melting Point | 90-96 °C | [1] |
| Boiling Point (Predicted) | 201.2 ± 50.0 °C | [1] |
| Density (Predicted) | 1.62 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 7.83 ± 0.70 | [1] |
| InChI Key | KHFKSHYCVQZAQP-UHFFFAOYSA-N | |
| SMILES | NNC1=NC=C(C=C1Cl)C(F)(F)F |
Plausible Synthesis Protocol
Synthesis of the Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine
The precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be synthesized via several routes, often starting from 3-picoline.[5] These methods typically involve chlorination and fluorination steps.[6]
Synthesis of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
This proposed protocol is adapted from established procedures for similar hydrazinopyridines.[4]
Reaction Scheme:
Materials and Reagents:
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2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol (or other suitable polar solvent such as isopropanol or dioxane)
-
Water
Experimental Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.) in a suitable polar solvent like ethanol (e.g., 5-10 mL per gram of starting material).
-
To this solution, add hydrazine hydrate (4.0-6.0 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration and wash the filter cake with cold water.
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Dry the product under vacuum to yield 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine as a solid.
Purification:
If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization
Due to the absence of experimentally obtained spectra in the public domain, this section provides predicted data and discusses the expected spectral features for 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the protons of the hydrazine group. The aromatic protons will likely appear as doublets in the range of 7.0-8.5 ppm. The NH and NH₂ protons of the hydrazine moiety will appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the trifluoromethyl group will be split into a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine group.
-
C=N and C=C stretching: Bands in the aromatic region of 1400-1600 cm⁻¹.
-
C-F stretching: Strong absorption bands in the region of 1000-1350 cm⁻¹ characteristic of the trifluoromethyl group.
-
C-Cl stretching: A band in the region of 600-800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z 211 and a characteristic isotopic pattern for a compound containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the hydrazine group and parts of the pyridine ring. A predicted mass spectrum for the target compound is available.[2]
Potential Applications and Biological Relevance
While the specific biological activity of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is not extensively documented, its structural similarity to other biologically active compounds suggests its potential as a valuable intermediate in drug discovery and agrochemical development.
Hydrazinopyridines are well-established precursors for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles.[7] The reaction of a hydrazinopyridine with a 1,3-dicarbonyl compound or a related synthon leads to the formation of a pyrazole ring. Pyrazole derivatives are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, fungicidal, and pharmaceutical properties.
For instance, the related compound 3-chloro-2-hydrazinopyridine is a crucial intermediate in the synthesis of the insecticides Chlorantraniliprole and Cyantraniliprole.[3] This highlights the potential of the trifluoromethyl-substituted analogue as a building block for novel agrochemicals.
Safety, Handling, and Storage
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Diagrams
Synthesis Workflow
Caption: Plausible workflow for the synthesis of the target compound.
General Pyrazole Synthesis from Hydrazinopyridine
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 6. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
